molecular formula C12H17NO3 B064739 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 175204-28-1

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B064739
CAS No.: 175204-28-1
M. Wt: 223.27 g/mol
InChI Key: LEBSLFMCINAPTE-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione: is an organic compound that features a cyclohexylamino group attached to a cyclobutene ring with ethoxy and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate under controlled conditions to form the intermediate compound, which is then cyclized to yield the final product. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dione functionalities, converting them into corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with the ethoxy group replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it may be used to study enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

Industry: In industrial applications, it can be used in the production of polymers and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus modulating biochemical pathways.

Comparison with Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.

    N-cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar applications.

Uniqueness: 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring and ethoxy group, which confer distinct chemical properties and reactivity compared to other cyclohexylamino derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.

Properties

IUPAC Name

3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSLFMCINAPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403551
Record name 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-28-1
Record name 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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